Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol or amine.
Substitution: The compound can participate in substitution reactions where the ethoxy group or tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced amines or alcohols, and substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and chiral compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its chiral nature makes it valuable in the development of drugs with specific stereochemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Tert-butyl (2S,4S)-4-ethoxypyrrolidine-2-carboxylate: This is a stereoisomer of the compound with different spatial arrangement of atoms.
Tert-butyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate: This compound has a methoxy group instead of an ethoxy group.
Tert-butyl (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate: This compound has hydroxyl groups instead of an ethoxy group.
Uniqueness: Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and ethoxy groups. These features contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-8-6-9(12-7-8)10(13)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKWLXODFALTDT-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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